CRITICAL TRANSPARENCY STATEMENT: Lack of Direct Comparative Quantitative Evidence
A comprehensive search of primary literature and patents reveals no head-to-head quantitative comparisons between 2,3-dihydro-1-benzofuran-7-ylmethylamine (CAS 361393-65-9) and its closest analogs (e.g., N-methyl derivative CAS 389845-43-6, 2-yl isomer, 5-yl isomer, or 2,2-dimethyl derivative). The compound is exclusively documented as a research intermediate, a fragment for library synthesis, and a building block, with no reported bioactivity, binding affinity, or reaction yield data in direct comparison to specific analogs . This absence of high-strength evidence is a critical finding that informs procurement decisions: this compound should be selected based on its unique structural features (7-position primary amine) for synthetic applications, not on claimed performance advantages over other regioisomers or derivatives.
| Evidence Dimension | Direct Comparative Data Availability |
|---|---|
| Target Compound Data | No quantitative comparative data found |
| Comparator Or Baseline | Closest analogs (CAS 389845-43-6, 2-yl isomer, 5-yl isomer, 2,2-dimethyl derivative) |
| Quantified Difference | Not applicable; data unavailable |
| Conditions | Literature and patent search (2024) |
Why This Matters
Procurement decisions must rely on structural uniqueness (7-position primary amine on a flexible linker) rather than unsubstantiated performance claims, as no evidence supports selection based on superior activity or reactivity.
